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molecular formula C11H19BrO2 B8385375 Racemic ethyl 1-(3-bromobutyl)cyclobutanecarboxylate

Racemic ethyl 1-(3-bromobutyl)cyclobutanecarboxylate

Cat. No. B8385375
M. Wt: 263.17 g/mol
InChI Key: VVFIXMXNIAUVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859776B2

Procedure details

To a 0° C. solution of DIPA (14.3 mL, 102 mmol) in THF (100 mL) was added n-BuLi (2.5M, 102 mmol). The Rx was stirred for 30-45 min then cooled to −78° C. Ethyl cyclobutane carboxylate (102 mmol, 1 equiv) was added slowly and the enolate was allowed to form for ˜30 min. At ˜78° C., above enolate was poured into 1,3-dibromobutane (2 equiv, 200 mmol) and Rx stirred at −78° C. for 1 h then warmed-up to RT. After 3 hours, NH4Cl was added and reaction extracted with EtOAc and washed with brine. The organic layer was dried over MgSO4, filtered and concentrated down to give 25 g of crude product. The residue was purified by silica gel chromatography (0% to 10% EtOAc in hexanes) to provide 11 g (42% yield) of racemic ethyl 1-(3-bromobutyl)cyclobutanecarboxylate 92.
Quantity
102 mmol
Type
reactant
Reaction Step One
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
102 mmol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH:6]1([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:9][CH2:8][CH2:7]1.Br[CH2:16][CH2:17][CH:18]([Br:20])[CH3:19].[NH4+].[Cl-]>C1COCC1>[Br:20][CH:18]([CH3:19])[CH2:17][CH2:16][C:6]1([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:9][CH2:8][CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
102 mmol
Type
reactant
Smiles
C1(CCC1)C(=O)OCC
Step Two
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mmol
Type
reactant
Smiles
BrCCC(C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
102 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The Rx was stirred for 30-45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form for ˜30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then warmed-up to RT
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
to give 25 g of crude product
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0% to 10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
37.5 (± 7.5) min
Name
Type
product
Smiles
BrC(CCC1(CCC1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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